![molecular formula C18H34O7 B12888399 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate CAS No. 99624-98-3](/img/structure/B12888399.png)
2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is an organic compound that belongs to the class of esters. It is characterized by the presence of a succinate group esterified with an octyl group and a triethylene glycol moiety. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate typically involves the esterification of succinic acid with octanol and triethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure a high yield and purity of the final product. The reaction is typically conducted under controlled temperature and pressure conditions to optimize the reaction rate and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield succinic acid, octanol, and triethylene glycol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The hydroxyl groups in the triethylene glycol moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Hydrolysis: Succinic acid, octanol, and triethylene glycol.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted triethylene glycol derivatives.
Applications De Recherche Scientifique
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the formulation of biological buffers and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the production of cosmetics, detergents, and emulsifiers due to its surfactant properties.
Mécanisme D'action
The mechanism of action of 2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate primarily involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles. These micelles can encapsulate hydrophobic molecules, enhancing their solubility in water. The molecular targets and pathways involved include interactions with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion and solubilization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester
- Tetraethylene glycol monooctadecanoate
Comparison
2-(2-(2-Hydroxyethoxy)ethoxy)ethyl octyl succinate is unique due to its specific combination of a succinate group, octyl chain, and triethylene glycol moiety. This structure imparts distinct surfactant properties, making it more effective in certain applications compared to similar compounds like octadecanoic acid, 2-(2-(2-hydroxyethoxy)ethoxy)ethyl ester, which may have different solubility and micelle-forming characteristics.
Propriétés
Numéro CAS |
99624-98-3 |
|---|---|
Formule moléculaire |
C18H34O7 |
Poids moléculaire |
362.5 g/mol |
Nom IUPAC |
4-O-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl] 1-O-octyl butanedioate |
InChI |
InChI=1S/C18H34O7/c1-2-3-4-5-6-7-11-24-17(20)8-9-18(21)25-16-15-23-14-13-22-12-10-19/h19H,2-16H2,1H3 |
Clé InChI |
CZYVGNDXSPOXFU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC(=O)CCC(=O)OCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


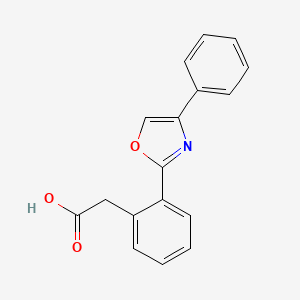

![3-Ethyl-5-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B12888332.png)
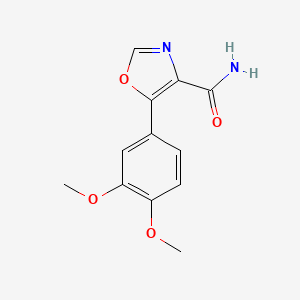
![12-oxapentacyclo[11.8.0.02,11.03,8.015,20]henicosa-1(13),2(11),3,5,7,9,15,17,19-nonaene-14,21-dione](/img/structure/B12888344.png)

![1-{5-[(4-Fluorophenyl)methyl]furan-3-yl}ethan-1-one](/img/structure/B12888361.png)
![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)
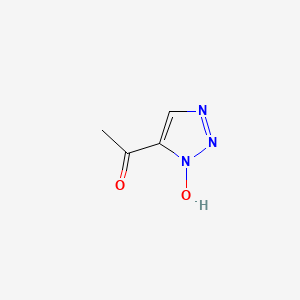
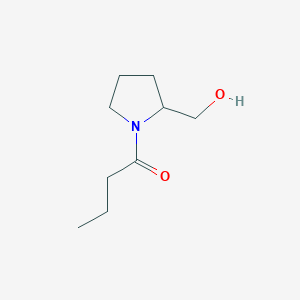

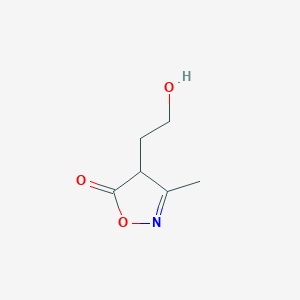

![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)
